3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea
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Overview
Description
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thietane ring, which is a four-membered ring containing sulfur, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea typically involves the formation of the thietane ring followed by the introduction of the urea group. One common method involves the reaction of 2,2-dimethylthietane with an appropriate isocyanate under controlled conditions to yield the desired urea derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers.
Scientific Research Applications
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and urea moiety can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Three-membered sulfur-containing rings that are structurally similar but smaller.
Thietanes: Four-membered sulfur-containing rings without the urea moiety.
Oxiranes and Aziridines: Oxygen and nitrogen analogs of thiiranes and thietanes.
Uniqueness
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea is unique due to the combination of the thietane ring and urea moiety, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H16N2OS |
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Molecular Weight |
188.29 g/mol |
IUPAC Name |
3-(2,2-dimethylthietan-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C8H16N2OS/c1-8(2)6(5-12-8)9-7(11)10(3)4/h6H,5H2,1-4H3,(H,9,11) |
InChI Key |
LJWAZWTZYRCIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(=O)N(C)C)C |
Origin of Product |
United States |
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